Imidazo[1,2-a]pyrimidin-2-ylmethanamine
Description
Significance of Nitrogen-Containing Fused Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles are a critically important class of organic compounds, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and biologically active natural products. researchgate.netnih.gov Their prevalence is highlighted by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. nih.govnih.gov This widespread use is attributed to the unique physicochemical properties imparted by the nitrogen atoms, such as their ability to form hydrogen bonds, act as proton acceptors or donors, and coordinate with metal ions, all of which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govnih.gov
The fusion of multiple rings, as seen in structures like purines, benzodiazepines, and imidazo[1,2-a]pyrimidines, creates rigid, three-dimensional frameworks that can be precisely tailored to fit into the binding pockets of proteins. researchgate.netmdpi.com This structural rigidity reduces the entropic penalty upon binding, often leading to higher affinity and selectivity. Furthermore, these fused systems serve as versatile scaffolds, allowing for systematic chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. rsc.org The structural analogy of many nitrogen-fused heterocycles to endogenous molecules, such as the purine (B94841) bases in DNA and RNA, allows them to act as effective mimics or antagonists in various biochemical pathways. nih.govmdpi.com
Overview of the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold as a Privileged Pharmacophore
The imidazo[1,2-a]pyrimidine ring system is considered a "privileged pharmacophore," a term used to describe a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. rsc.orgnih.gov This bicyclic scaffold is a bioisostere of purine, which allows it to interact with a wide array of enzymes and receptors that recognize purine-like structures. researchgate.netmdpi.com The versatility of the imidazo[1,2-a]pyrimidine core has made it a focal point in drug discovery, leading to the development of compounds with diverse therapeutic applications. nih.govdergipark.org.tr
Derivatives of this scaffold have demonstrated a remarkable spectrum of biological effects. Marketed drugs containing this core, such as Divaplon (B1670791), Fasiplon (B34810), and Taniplon (B27135), have been utilized for their anxiolytic and anticonvulsant properties. mdpi.comnih.gov The broad utility of this scaffold is further evidenced by extensive research demonstrating its potential across various disease areas.
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antimicrobial & Antifungal | Infectious Diseases | nih.gov |
| Anticancer | Oncology | nih.gov |
| Anti-inflammatory | Inflammation | nih.gov |
| Antiviral | Infectious Diseases | nih.gov |
| Anxiolytic | Neurology/Psychiatry | nih.gov |
| Anticonvulsant | Neurology | nih.gov |
| Wnt/β-catenin Signaling Inhibition | Oncology | nih.gov |
| GABA-A Receptor Agonism | Neurology | dergipark.org.tr |
Scope and Research Trajectory of Imidazo[1,2-a]pyrimidin-2-ylmethanamine and its Analogues
This compound serves as a key building block for the synthesis of more complex molecules, particularly in the fields of oncology and neurology. chemimpex.com Its structure, featuring a primary amine group attached to the C2 position of the imidazo[1,2-a]pyrimidine core, provides a reactive handle for extensive chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Recent research has focused on synthesizing analogues of this compound and evaluating their potential as therapeutic agents. A significant area of investigation is in cancer research, where the broader class of imidazo-fused heterocycles has been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. semanticscholar.orgresearchgate.net
A study detailed the synthesis of a series of N-aryl substituted analogues of this compound and assessed their cytotoxic activity against human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov The synthesis involved the reduction of corresponding imine derivatives (Schiff bases) to yield the final amine compounds. nih.gov
The findings from this research revealed that certain substitutions on the phenyl ring significantly influenced the cytotoxic effects. Specifically, the presence of a nitrogen-containing electron-donating group at the 4-position of the phenyl ring, as seen in compound 4d , enhanced the cytotoxic activity against both breast cancer cell lines. nih.gov Further investigation into the mechanism of action indicated that this compound induced apoptosis, in part by increasing the ratio of the pro-apoptotic Bax gene to the anti-apoptotic Bcl-2 gene. nih.gov
| Compound | Substituent (R) on N-phenyl group | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) |
|---|---|---|---|
| 4a | -H | >100 | >100 |
| 4b | 1-Naphthyl | >100 | >100 |
| 4c | 4-OCH₃ | >100 | >100 |
| 4d | 4-N(CH₂CH₃)₂ | 14.80 ± 0.81 | 11.36 ± 0.61 |
| 4e | 4-CF₃ | >100 | >100 |
The research trajectory for this compound and its analogues is directed towards synthesizing novel derivatives with improved potency and selectivity for specific biological targets. The core scaffold's proven versatility suggests potential applications beyond oncology, including the development of inhibitors for signaling pathways implicated in other diseases and modulators for receptors in the central nervous system. nih.govnih.gov Future studies will likely involve broader screening against different cancer cell types, exploration of diverse chemical substitutions to refine SAR, and detailed mechanistic studies to fully elucidate their mode of action at the molecular level.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJRNIUANBPJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393412 | |
| Record name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843609-02-9 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843609-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrimidin 2 Ylmethanamine and Its Derivatives
Contemporary Approaches for the Synthesis of the Imidazo[1,2-a]pyrimidine (B1208166) Ring System
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govmdpi.com Consequently, the development of efficient and diverse synthetic methodologies for the construction of this ring system has been a significant focus of chemical research. rsc.orgenamine.net Contemporary strategies have moved towards greener, more efficient, and atom-economical methods. mdpi.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like imidazo[1,2-a]pyrimidines in a single step from three or more starting materials, offering high atom economy and operational simplicity. rsc.orgbio-conferences.org A notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, an acid-catalyzed three-component reaction involving 2-aminoazines (such as 2-aminopyrimidine), aldehydes, and isocyanides. nih.gov This reaction provides a direct route to 3-amino-substituted imidazo[1,2-a]pyrimidines. nih.gov The versatility of the GBB reaction allows for the introduction of a wide range of substituents on the imidazo[1,2-a]pyrimidine core by varying the starting components. nih.govresearchgate.net
Another MCR approach involves the combination of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper, in what is known as an A3 coupling reaction. bio-conferences.orgacs.org This methodology leads to the formation of various substituted imidazo[1,2-a]pyridines. acs.org Furthermore, novel four-component strategies have been developed, for instance, using α-bromoketones, 2-aminopyridines, alkyl bromides, and a sulfur source to construct thioether-derived imidazo[1,2-a]pyridines. researchgate.net
| Reaction Name | Reactants | Key Features | Typical Products |
| Groebke-Blackburn-Bienaymé | 2-Aminopyrimidine, Aldehyde, Isocyanide | Acid-catalyzed, High atom economy | 3-Amino-substituted imidazo[1,2-a]pyrimidines |
| A3 Coupling | 2-Aminopyrimidine, Aldehyde, Terminal Alkyne | Copper-catalyzed | Substituted imidazo[1,2-a]pyridines |
| Four-Component Reaction | α-Bromoketone, 2-Aminopyridine, Alkyl Bromide, Sulfur Source | Base-mediated annulation and sulfenylation | Thioether-derived imidazo[1,2-a]pyridines |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govnih.gov This technology has been successfully applied to the synthesis of the imidazo[1,2-a]pyrimidine ring system. acs.orgrsc.org
A common microwave-assisted approach involves the condensation of 2-aminopyrimidines with α-haloketones. acs.org The use of microwave irradiation can dramatically shorten the reaction time from hours to minutes, often providing excellent yields of the desired products. acs.orgsci-hub.se This method is versatile and can be performed under catalyst-free conditions in green solvents like water-isopropanol mixtures. acs.org
Microwave heating has also been employed in sequential, two-step, one-pot multicomponent reactions. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole (B134444) derivatives has been achieved by reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), benzil, primary amines, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. nih.gov This protocol highlights the efficiency and green credentials of microwave-assisted synthesis by using ethyl alcohol as a solvent and reducing reaction times. nih.gov
| Starting Materials | Reaction Conditions | Advantages | Reference |
| 2-Aminopyrimidines, α-Haloketones | Microwave irradiation, H2O-IPA | Rapid, Catalyst-free, High yields | acs.org |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Microwave irradiation, p-Toluenesulfonic acid, Ethanol | One-pot, Sequential, Moderate to good yields | nih.gov |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amines | Microwave irradiation, MgSO4, Ethanol | Moderate to good yields, Short reaction times | nih.gov |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Various transition metals, particularly palladium and copper, have been utilized in the synthesis and functionalization of the imidazo[1,2-a]pyrimidine core. nih.govacs.org
Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reactions have been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org This approach allows for the formation of C-C bonds through the direct coupling of two C-H bonds, offering an atom-economical route to complex heterocyclic systems. acs.org
Copper-catalyzed reactions are also prevalent. For instance, a copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported, which is tolerant of a broad range of functional groups. organic-chemistry.org Copper catalysts are also employed in multicomponent reactions, such as the A3 coupling mentioned earlier. bio-conferences.orgacs.org Additionally, Sonogashira coupling reactions have been used to further functionalize bromo-substituted imidazo[1,2-a]pyridines with terminal alkynes, demonstrating the utility of transition metal catalysis in derivatization. nih.gov
| Catalyst | Reaction Type | Substrates | Key Feature |
| Palladium | Intramolecular Cross-Dehydrogenative Coupling | Suitably functionalized pyrimidine (B1678525) precursors | Direct C-H/C-H bond formation |
| Copper | Aerobic Oxidative Cyclization | 2-Aminopyridines, Acetophenones | Broad functional group tolerance |
| Copper | A3-Coupling | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Domino reaction for rapid assembly |
| Palladium | Sonogashira Coupling | Bromo-substituted imidazo[1,2-a]pyridines, Terminal Alkynes | C-C bond formation for derivatization |
Oxidative C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and step-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org For the imidazo[1,2-a]pyrimidine system, this approach allows for the introduction of various functional groups at specific positions on the heterocyclic core. rsc.orgnih.gov
Visible light-induced C-H functionalization has gained significant attention as a green and sustainable method. nih.gov This strategy often utilizes photoredox catalysis to generate radical intermediates that can react with the electron-rich imidazo[1,2-a]pyridine (B132010) ring. nih.gov Research has primarily focused on the functionalization of the C3 position of the analogous imidazo[1,2-a]pyridine scaffold. nih.gov Examples include arylation, thiolation, formylation, and aminoalkylation. nih.gov
Transition-metal-free C-H functionalization methods have also been developed, offering an alternative to potentially toxic and expensive metal catalysts. researchgate.net These reactions often employ strong oxidants to facilitate the direct coupling of the imidazo[1,2-a]pyrimidine core with various nucleophiles. researchgate.net For instance, the oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline has been achieved using rose bengal as a photocatalyst under aerobic conditions. nih.gov
Synthetic Routes to Imidazo[1,2-a]pyrimidin-2-ylmethanamine and Related Amine Derivatives
The synthesis of this compound and its derivatives often starts from a pre-formed imidazo[1,2-a]pyrimidine ring, which is then functionalized at the 2-position. A common precursor for these syntheses is imidazo[1,2-a]pyrimidine-2-carbaldehyde. nih.gov
A straightforward, two-step synthesis involves an initial imine formation followed by a reduction. nih.gov In the first step, imidazo[1,2-a]pyrimidine-2-carbaldehyde is condensed with various primary or secondary amines to form the corresponding imine (Schiff base) derivatives. nih.gov This reaction can be efficiently carried out under microwave irradiation, significantly reducing the reaction time. nih.gov
The second step is the reduction of the C=N double bond of the imine to yield the desired amine derivative. nih.gov This reduction can be achieved using standard reducing agents. This two-step procedure provides a versatile route to a variety of N-substituted this compound derivatives. nih.gov
| Step | Reaction | Reagents | Conditions |
| 1 | Imine Formation | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amines | Microwave irradiation (200 W), Ethanol, MgSO4 |
| 2 | Reduction | Imine derivative | Standard reducing agents |
Functionalization and Derivatization Strategies at the this compound Moiety
Further functionalization of the this compound moiety can be achieved through various chemical transformations targeting either the amine group or other positions on the imidazo[1,2-a]pyrimidine ring.
The primary or secondary amine of the methanamine substituent is a versatile functional handle for a wide range of derivatization reactions. These include, but are not limited to, acylation to form amides, alkylation to introduce new substituents on the nitrogen atom, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.
Furthermore, the imidazo[1,2-a]pyrimidine core itself can be subjected to further functionalization. As discussed in section 2.1.4, C-H functionalization reactions, particularly at the C3 position, can be employed to introduce additional diversity into the molecule. nih.gov Halogenation of the ring, followed by transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, can also be utilized to attach a wide variety of substituents. nih.gov
These derivatization strategies allow for the systematic modification of the physicochemical properties of this compound, which is crucial for the development of new compounds with desired biological activities.
Synthesis of Imine and Amine Derivatives
The synthesis of imine and amine derivatives of this compound often commences from imidazo[1,2-a]pyrimidine-2-carbaldehyde. This key intermediate serves as a versatile precursor for the generation of a library of derivatives through condensation and subsequent reduction reactions.
A common and effective method for the synthesis of imine derivatives involves the microwave-assisted condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with a variety of primary aromatic amines. nih.gov This reaction is typically carried out in a suitable solvent such as ethanol, often in the presence of a dehydrating agent like magnesium sulfate. nih.gov Microwave irradiation offers the advantages of shorter reaction times and often leads to moderate to good yields of the desired imine products. nih.gov
The resulting imine derivatives can then be readily converted to their corresponding secondary amine counterparts through a reduction reaction. nih.gov A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction is typically performed in a protic solvent like methanol (B129727) at room temperature, affording the target amine derivatives in good yields. nih.gov
The diversity of the final amine derivatives is primarily dictated by the choice of the aromatic amine used in the initial condensation step. A range of anilines and other aromatic amines with various substituents can be employed to introduce chemical diversity. nih.gov
Table 1: Synthesis of Imine and Amine Derivatives of Imidazo[1,2-a]pyrimidine
| Imine Derivative | Aromatic Amine | Reaction Time (Microwave) | Yield (%) | Amine Derivative | Yield (%) |
| N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | Aniline | 120 min | 60 | N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 70 |
| N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | 1-Naphthylamine | 90 min | 75 | N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 65 |
| N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | p-Anisidine | 60 min | 80 | N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 75 |
| N-(4-(N',N'-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | N,N-Diethyl-p-phenylenediamine | 40 min | 85 | N-(4-(N',N'-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 78 |
| N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | 4-(Trifluoromethyl)aniline | 60 min | 70 | N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 50 |
Data sourced from a study on the synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. nih.gov
Introduction of Diverse Substituents onto the Imidazo[1,2-a]pyrimidine Core
The functionalization of the imidazo[1,2-a]pyrimidine core is a key strategy for modulating the physicochemical and biological properties of its derivatives. Various synthetic methods have been developed to introduce a wide array of substituents at different positions of this bicyclic system. While direct functionalization of the pre-formed this compound is challenging, the principles of substituent introduction on the parent scaffold are highly relevant.
One common approach is the construction of the imidazo[1,2-a]pyrimidine ring from appropriately substituted starting materials. For instance, the reaction of substituted 2-aminopyrimidines with α-haloketones can lead to the formation of imidazo[1,2-a]pyrimidines with substituents at various positions. nih.gov
Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a convergent and efficient route to highly substituted imidazo[1,2-a]pyridines and related heterocycles, which can be conceptually extended to the pyrimidine series. mdpi.com This approach allows for the introduction of diversity at multiple positions in a single synthetic step.
Post-synthetic modification of the imidazo[1,2-a]pyrimidine core is another powerful strategy. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or heteroaryl substituents at halogenated positions of the imidazo[1,2-a]pyrimidine ring. nih.govresearchgate.net This requires the initial regioselective halogenation of the core, which is discussed in the following section.
Chemo- and Regioselective Modifications
Chemo- and regioselectivity are critical aspects of the synthesis of complex molecules based on the imidazo[1,2-a]pyrimidine scaffold. The inherent electronic properties of this heterocyclic system often dictate the position of electrophilic or nucleophilic attack.
The C3 position of the imidazo[1,2-a]pyrimidine ring is often susceptible to electrophilic substitution. For instance, halogenation of imidazo[1,2-a]pyridines, a closely related scaffold, has been shown to occur with high regioselectivity at the C3 position under transition-metal-free conditions using reagents like sodium chlorite (B76162) or bromite. nih.govrsc.orgscispace.com This regioselectivity is attributed to the electronic nature of the fused imidazole ring. A similar reactivity pattern can be anticipated for the imidazo[1,2-a]pyrimidine system.
The introduction of an aldehyde group at the C3 position can be achieved through Vilsmeier-Haack type reactions, providing a handle for further functionalization, such as the formation of Schiff bases or other carbon-carbon bond-forming reactions. researchgate.net
Moreover, visible light-induced C-H functionalization has emerged as a powerful tool for the modification of imidazo[1,2-a]pyridines, with a strong preference for the C3 position. mdpi.com These methods often proceed via radical intermediates and allow for the introduction of a variety of functional groups under mild reaction conditions.
The development of regioselective synthetic protocols is paramount for the controlled synthesis of specific isomers and to avoid tedious purification steps. Understanding the inherent reactivity of the imidazo[1,2-a]pyrimidine core allows for the strategic design of synthetic routes to novel derivatives of this compound with desired substitution patterns.
Spectroscopic and Advanced Structural Elucidation of Imidazo 1,2 a Pyrimidin 2 Ylmethanamine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of imidazo[1,2-a]pyrimidine compounds, the protons on the heterocyclic core typically resonate in the aromatic region. The imidazo[1,2-a]pyrimidine skeleton is characterized by a distinctive pattern, often comprising a singlet and three doublet of doublets in the aromatic region of the spectrum. nih.gov Protons of the aminomethyl group (-CH₂NH₂) exhibit characteristic shifts in the aliphatic region. The chemical shifts for the aromatic protons generally appear between δ 7.0 and 8.5 ppm. The methylene (B1212753) protons (CH₂) of the aminomethyl group are typically observed in the range of δ 4.5-4.8 ppm, while the amino protons (NH₂) can appear as a broad signal between δ 5.5 and 6.9 ppm. For N-substituted amine derivatives, the chemical shift of the methylene group is also found in a similar aliphatic region. nih.gov
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The aromatic carbons of the imidazo[1,2-a]pyrimidine ring system typically appear in the range of δ 110-160 ppm. The methylene carbon of the -CH₂NH₂ group in derivatives has been assigned in the range of δ 35-38 ppm. nih.gov Studies on various derivatives have helped to map the chemical shifts of the entire carbon skeleton, confirming the fused heterocyclic structure. nih.gov
Interactive Data Table: Typical NMR Chemical Shifts for Imidazo[1,2-a]pyrimidin-2-ylmethanamine Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons (pyrimidine & imidazole (B134444) rings) | 7.0 - 8.5 |
| ¹H | Methylene Protons (-CH₂-) | 4.5 - 4.8 |
| ¹H | Amino Protons (-NH₂) | 5.5 - 6.9 |
| ¹³C | Aromatic Carbons (pyrimidine & imidazole rings) | 110 - 160 |
| ¹³C | Methylene Carbon (-CH₂-) | 35 - 38 nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound and its derivatives, IR spectra reveal key characteristic bands.
The primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, which typically appear as medium to strong absorption bands in the range of 3272-3411 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the heterocyclic core are observed around 3000-3100 cm⁻¹. The fingerprint region, between 1400 and 1600 cm⁻¹, contains stretching modes for the heterocyclic C=C and C=N bonds. For derivatives where the primary amine is converted to a secondary amine, the N-H vibration is still prominent in the 3272-3411 cm⁻¹ range. nih.gov In related imine derivatives, the characteristic imine (C=N) stretch is found between 1617 and 1626 cm⁻¹. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3272 - 3411 nih.gov |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Heterocyclic Core | C=C and C=N Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly used.
The ESI mass spectrum typically shows a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺. For the parent compound, this would be observed at a mass-to-charge ratio (m/z) of 149. The fragmentation patterns observed in MS/MS analysis provide further structural confirmation. A common fragmentation pathway involves the loss of the aminomethyl group, which helps to identify the substituent at the 2-position of the imidazo[1,2-a]pyrimidine core. Analysis of various synthesized derivatives consistently uses mass spectrometry to confirm the expected molecular weights. nih.govnih.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecular Ion | 149 |
| [M-CH₂NH₂]⁺ | Fragment from loss of aminomethyl group | 119 |
Advanced Spectroscopic Techniques in Structural Characterization
For more complex derivatives or for unambiguous assignment of NMR signals, advanced spectroscopic techniques are often utilized.
2D NMR Spectroscopy : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments establish proton-proton couplings, helping to identify adjacent protons within the spin systems of the heterocyclic rings. HSQC correlates proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C NMR spectrum. These methods have been used to unambiguously confirm the structures of newly synthesized imidazo[1,2-a]pyrimidine derivatives. nih.gov
X-ray Crystallography : For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions. The crystal structures of several related imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives have been determined, providing absolute confirmation of their molecular geometries. nih.govdergipark.org.tr
Computational Methods : Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental spectroscopy. These quantum chemical calculations can predict NMR chemical shifts and vibrational frequencies (IR). A strong agreement between the calculated and experimental spectra provides powerful validation for the proposed structure. acs.orgresearchgate.netnih.gov
Computational Chemistry and in Silico Investigations of Imidazo 1,2 a Pyrimidin 2 Ylmethanamine Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For Imidazo[1,2-a]pyrimidine (B1208166) derivatives, these calculations have been pivotal in understanding their stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study Imidazo[1,2-a]pyrimidine systems. A common approach involves geometry optimization using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov These calculations are crucial for obtaining the most stable ground-state geometry of the molecules, which is the foundation for all other computational analyses. nih.gov For instance, in a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to confirm the optimized molecular geometry, showing good agreement with experimental data. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic and optical properties of molecules. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key parameter for determining molecular reactivity and stability. nih.gov
In a study of Imidazo[1,2-a]pyrimidine Schiff base derivatives, FMO analysis was conducted to understand their electronic charge mobility. nih.gov The calculated HOMO, LUMO, and energy gap values for a series of these compounds are presented below. A smaller energy gap suggests higher reactivity.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -6.49 | -3.31 | 3.18 |
| (E)-N-(4-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -6.13 | -2.29 | 3.84 |
| (E)-N-(4-hydroxybenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -5.74 | -1.95 | 3.79 |
| (E)-N-(4-(dimethylamino)benzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -5.26 | -1.74 | 3.52 |
| (E)-4-(((2-phenylimidazo[1,2-a]pyrimidin-3-yl)imino)methyl)benzoic acid | -6.19 | -2.99 | 3.20 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Green areas represent neutral potential. For Imidazo[1,2-a]pyrimidine derivatives, MEP analysis has been used to identify the reactive sites. nih.gov
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, revealing information about charge delocalization and intramolecular interactions. Electron Localization Function (ELF) analysis helps in understanding the nature of chemical bonds. For (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, these analyses have provided deeper understanding of the charge delocalization and interactions within the molecular system. acs.org
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of a ligand to its target receptor.
Assessment of Binding Affinities and Modes
Molecular docking studies have been extensively performed on Imidazo[1,2-a]pyrimidine analogues to assess their potential as therapeutic agents. These studies provide binding affinity scores, typically in kcal/mol, and visualize the interactions between the ligand and the amino acid residues in the active site of the target protein.
For example, a series of novel Imidazo[1,2-a]pyrimidine Schiff base derivatives were docked against the human ACE2 and spike proteins of SARS-CoV-2. The results showed that some of these compounds exhibited remarkable binding affinities. nih.gov Similarly, other studies have investigated the binding of Imidazo[1,2-a]pyridine (B132010) derivatives to targets such as oxidoreductase, a key enzyme in breast cancer progression. asianpubs.org
The table below summarizes the binding affinities of selected Imidazo[1,2-a]pyrimidine derivatives against various protein targets.
| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | ACE2 | -9.1 | - |
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | Spike Protein | -7.3 | - |
| A novel Imidazo[1,2-a]pyridine derivative | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
| A novel Imidazo[1,2-a]pyridine derivative | NF-κB p50 | - | Arg54, Arg56, Tyr57, Glu60, His141, Lys241 nih.gov |
These in silico studies are crucial for identifying promising lead compounds and understanding their mechanism of action at a molecular level, thereby accelerating the drug discovery process.
Identification of Key Interacting Residues
Molecular docking is a fundamental in silico technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. Through these simulations, key amino acid residues within the target's active site that are crucial for binding can be identified.
In studies on imidazo[1,2-a]pyridine derivatives, which share a similar fused heterocyclic core, molecular docking has been instrumental in elucidating binding modes. For instance, docking studies of novel imidazo[1,2-a]pyridine derivatives with oxidoreductase, a key enzyme in breast cancer, revealed significant interactions. One of the compounds exhibited a high binding energy of -9.207 kcal/mol, forming critical interactions with amino acid residues His 222, Tyr 216, and Lys 270. researchgate.net
Similarly, when novel imidazo[1,2-a]pyridine hybrids were docked into the 3D structure of human LTA4H (leukotriene A4 hydrolase), all the tested compounds were found to interact with key residues in the active site. One particular hybrid, HB7, demonstrated the strongest binding affinity with a score of -11.237 Kcal/mol. chemmethod.com This strong interaction suggests its potential as an effective inhibitor.
For imidazo[1,2-a]pyrimidine derivatives designed as potential inhibitors of SARS-CoV-2 cell entry, docking studies showed a high affinity for the human ACE2 receptor and the viral spike protein. The top-scoring compound displayed binding affinities of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein, respectively. nih.gov These binding events are stabilized by a network of interactions with the surrounding amino acid residues, highlighting the compound's potential to disrupt the virus-host interaction.
The table below summarizes key interacting residues identified in docking studies of related imidazo[1,2-a] fused heterocyclic systems with their respective protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Binding Affinity (kcal/mol) |
| Imidazo[1,2-a]pyridine derivative | Oxidoreductase | His 222, Tyr 216, Lys 270 | -9.207 |
| Imidazo[1,2-a]pyridine hybrid (HB7) | Human LTA4H | Not specified | -11.237 |
| Imidazo[1,2-a]pyrimidine Schiff base | hACE2 | Not specified | -9.1 |
| Imidazo[1,2-a]pyrimidine Schiff base | SARS-CoV-2 Spike Protein | Not specified | -7.3 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
For an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine derivative, MD simulations were performed to investigate its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. nih.govresearchgate.net The simulations provided insights into the stability of the ligand-receptor complex, confirming that the compound remains stably bound within the active site, which is a prerequisite for sustained inhibitory activity. nih.govresearchgate.net
In another study focusing on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, MD simulations were conducted to validate the results of molecular docking. researchgate.net These simulations help to refine the understanding of the binding mode and the stability of the interactions between the ligand and the target protein, providing a more dynamic picture than the static view offered by docking alone. researchgate.net The findings from such studies are crucial for confirming that the compound can maintain its favorable conformation and interactions within the biological target's dynamic environment. researchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Prediction
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with its drug-likeness, is a critical step in early-stage drug discovery. researchgate.net In silico tools are widely used to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. researchgate.netmdpi.com
For various series of imidazo[1,2-a]pyrimidine derivatives, in silico ADMET and drug-likeness predictions have been performed using platforms like SwissADME and pkCSM. nih.govmdpi.com These studies have shown that many of these compounds exhibit promising drug-like characteristics. nih.gov For example, a study on imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents found that most of the synthesized compounds complied with Lipinski's, Veber's, and Egan's rules for drug-likeness. mdpi.com They were predicted to have good oral bioavailability and favorable pharmacokinetic profiles, with no predicted hepatotoxicity or carcinogenicity. mdpi.com
Similarly, a computational study on imidazo[1,2-a]pyrimidine Schiff base derivatives also indicated promising drug-like characteristics based on in silico ADMET predictions. nih.gov Another investigation focusing on imidazo[1,2-a]pyrimidine derivatives as potential antiepileptic agents utilized SwissADME to evaluate properties such as blood-brain barrier penetration, GI absorption, and aqueous solubility. idaampublications.in
The table below presents a summary of predicted ADMET and drug-likeness parameters for a representative set of imidazo[1,2-a]pyrimidine analogues from a study on antimicrobial agents. mdpi.com
| Parameter | Description | Predicted Outcome for Analogues |
| Drug-Likeness Rules | ||
| Lipinski's Rule | Evaluates properties like molecular weight, logP, H-bond donors, and H-bond acceptors for oral bioavailability. | Most compounds complied. |
| Veber's Rule | Relates to oral bioavailability based on rotatable bonds and polar surface area. | Most compounds complied. |
| Egan's Rule | Predicts oral bioavailability based on logP and polar surface area. | Most compounds complied. |
| Pharmacokinetics | ||
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross the blood-brain barrier. | No |
| P-gp Substrate | Likelihood of being a substrate for the P-glycoprotein efflux pump. | No |
| CYP Inhibition | Potential to inhibit key Cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). | Generally non-inhibitors |
| Toxicity | ||
| Hepatotoxicity | Potential to cause liver damage. | Not predicted to be hepatotoxic. |
| Carcinogenicity | Potential to cause cancer. | Not predicted to be carcinogenic. |
These in silico predictions collectively suggest that the imidazo[1,2-a]pyrimidine scaffold is a promising framework for developing new therapeutic agents with favorable safety and pharmacokinetic profiles. mdpi.com
Pharmacological and Biological Activity Profiling of Imidazo 1,2 a Pyrimidin 2 Ylmethanamine and Its Derivatives
Anticancer Activity Research
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) and the closely related imidazo[1,2-a]pyridine (B132010) core have demonstrated notable potential as anticancer agents. nih.govwaocp.org Research has focused on their ability to induce cancer cell death, elucidate the underlying apoptotic mechanisms, and inhibit key enzymatic pathways crucial for tumor growth and proliferation.
In Vitro Cytotoxicity Screening against Various Cancer Cell Lines
A primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity screening against a panel of cancer cell lines. Studies on imidazo[1,2-a]pyrimidine derivatives have shown promising results in this area. For instance, a series of imine and amine-bearing imidazo[1,2-a]pyrimidine derivatives were tested against human breast cancer cell lines. nih.gov Two compounds, designated 3d and 4d, exhibited significant inhibitory effects on both MCF-7 and MDA-MB-231 cell lines, with IC50 values in the micromolar range. nih.gov Notably, these compounds showed lower toxicity against healthy HUVEC endothelial cells, suggesting a degree of selectivity for cancer cells. nih.gov
Similarly, novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6) showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov Further research has identified imidazo[1,2-a]pyridine derivatives effective against melanoma and cervical cancer cells, and other studies have reported on derivatives with potent activity against liver and colon cancer cell lines. researchgate.netnih.gov The cytotoxic potential of these compounds underscores their promise as scaffolds for the development of new chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyrimidine/pyridine Derivatives
| Compound/Derivative Series | Cancer Cell Line | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine (3d) | MCF-7 (Breast) | 43.4 | nih.gov |
| Imidazo[1,2-a]pyrimidine (4d) | MCF-7 (Breast) | 39.0 | nih.gov |
| Imidazo[1,2-a]pyrimidine (3d) | MDA-MB-231 (Breast) | 35.9 | nih.gov |
| Imidazo[1,2-a]pyrimidine (4d) | MDA-MB-231 (Breast) | 35.1 | nih.gov |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | nih.gov |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 | nih.gov |
| Imidazo[1,2-a]pyridine (La23) | HeLa (Cervical) | 15.32 | researchgate.net |
| Imidazo[1,2-a]pyridine-Quinoline Hybrid | HepG2 (Liver) | 0.18 | researchgate.net |
Investigations into Apoptotic Mechanisms (e.g., Bax/Bcl-2 Ratio Modulation)
A key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in tumor cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with members like Bcl-2 inhibiting apoptosis and others like Bcl-2-associated X protein (Bax) promoting it. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. ijper.org
Investigations into imidazo[1,2-a]pyrimidine derivatives have shown they can modulate this crucial pathway. One study found that an amine derivative (compound 4d) moderately increased the Bax/Bcl-2 ratio in MDA-MB-231 breast cancer cells, suggesting it induces apoptosis through the mitochondrial pathway. nih.gov Specifically, the compound led to a 1.5-fold increase in the ratio at its IC50 concentration and a 1.8-fold increase at double its IC50. nih.gov Other research on a novel imidazo[1,2-a]pyridine compound, La23, demonstrated that it increased the expression of Bax and induced apoptosis in HeLa cells via the p53/Bax-mediated mitochondrial pathway. researchgate.net These findings indicate that compounds based on this scaffold can directly engage the core apoptotic machinery within cancer cells. nih.gov
Inhibition of Key Cancer-Related Targets (e.g., CDK, VEGFR-2, PI3K, EGFR, RGGT)
The anticancer effects of imidazo[1,2-a]pyrimidine derivatives are often linked to their ability to inhibit specific enzymes that are overactive in cancer cells. These kinases play vital roles in cell cycle progression, signaling, and angiogenesis.
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for regulating the cell cycle, and their inhibition is a major strategy in cancer therapy. digitellinc.com Novel imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent inhibitors of CDK9. rsc.org One derivative, LB-1, demonstrated a CDK9 inhibitory activity with an IC50 value of 9.22 nM. rsc.org Other related series have also shown sub-micromolar inhibitory activity against CDK2 and CDK9, highlighting the scaffold's potential for developing cell cycle inhibitors. nih.gov
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently overactivated in many cancers, promoting cell growth and survival. nih.govnih.gov Several studies have reported that imidazo[1,2-a]pyrimidine and its related analogues are potent inhibitors of this pathway. nih.gov Imidazo[1,2-a]pyrazine derivatives have been developed as dual PI3K/mTOR inhibitors, with one compound showing exceptional potency against PI3Kα (IC50 = 0.06 nM) and mTOR (IC50 = 3.12 nM). nih.govdrugbank.com Similarly, imidazo[1,2-a]pyridine derivatives have been identified as highly potent PI3Kα inhibitors, with IC50 values as low as 2 nM. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when dysregulated, can drive tumor cell proliferation. nih.gov Research has explored imidazo[1,2-a]pyridine-based hybrids as EGFR inhibitors, with some compounds showing efficacy comparable to the established drug erlotinib. bohrium.com
While research has also focused on pyrimidine-based compounds for the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), specific data on imidazo[1,2-a]pyrimidine derivatives targeting this kinase is less prevalent. Information regarding the inhibition of Rab geranylgeranyl transferase (RGGT) by this class of compounds is not extensively documented in the scientific literature.
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Target Kinase | Derivative Scaffold | IC50 Value | Source(s) |
|---|---|---|---|
| PI3Kα | Imidazo[1,2-a]pyrazine | 0.06 nM | nih.govdrugbank.com |
| mTOR | Imidazo[1,2-a]pyrazine | 3.12 nM | nih.govdrugbank.com |
| PI3Kα | Imidazo[1,2-a]pyridine | 0.20 nM | nih.gov |
| mTOR | Imidazo[1,2-a]pyridine | 21 nM | nih.gov |
| CDK9 | Imidazo[1,2-a]pyridine | 9.22 nM | rsc.org |
| CDK2 | Imidazo[1,2-c]pyrimidine (B1242154) | Submicromolar to Micromolar | nih.gov |
Antimicrobial Activity Research
In addition to their anticancer properties, imidazo[1,2-a]pyrimidine derivatives have been extensively investigated for their potential to combat microbial infections, showing activity against a range of bacteria and fungi. derpharmachemica.com
Antibacterial Efficacy Studies (against Gram-positive and Gram-negative strains)
The imidazo[1,2-a]pyrimidine framework has been used to develop novel antibacterial agents. nih.gov Studies have demonstrated that these compounds are effective against both Gram-positive and Gram-negative bacteria. derpharmachemica.com In one study, a series of imidazo[1,2-a]pyrimidine chalcones showed excellent to good activity against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). derpharmachemica.com Another study on imidazo[1,2-c]pyrimidine derivatives found that one compound in particular exhibited significant activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli. ekb.eg The nature of the chemical groups attached to the core structure appears to be a key determinant of the antibacterial potency and spectrum. researchgate.net
Table 3: Antibacterial Activity Profile of Imidazo[1,2-a]pyrimidine Derivatives
| Derivative Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Source(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Chalcones | S. aureus, S. pyogenes | E. coli, P. aeruginosa | derpharmachemica.com |
| Imidazo[1,2-c]pyrimidine Chalcones | S. aureus, B. subtilis | E. coli, P. aeruginosa | ekb.eg |
| General Imidazo[1,2-a]pyrimidines | Various strains | Various strains | nih.gov |
Antifungal Efficacy Studies (e.g., Anticandidosic Activity)
Fungal infections, particularly those caused by Candida species, pose a significant health challenge, necessitating the development of new antifungal agents. nih.gov Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of compounds in this area. researchgate.net Molecular docking studies have suggested that these compounds may act by inhibiting CYP51, a key enzyme in the biosynthesis of fungal cell membranes. nih.gov
Multiple studies have confirmed the in vitro antifungal efficacy of these derivatives. A series of imidazo[1,2-c]pyrimidine compounds showed activity against Candida albicans and Aspergillus flavus. ekb.eg Another investigation found that certain imidazole (B134444) derivatives displayed moderate inhibitory power against Candida species, with mean Minimum Inhibitory Concentration (MIC) values ranging from 200 µg/mL to 312.5 µg/mL. mdpi.com The continued exploration of this chemical scaffold is a promising avenue for the discovery of new treatments for fungal diseases.
Table 4: Antifungal Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Derivative Series | Fungal Species | Activity Metric (MIC) | Source(s) |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidine (5b) | C. albicans | Significant Inhibition | ekb.eg |
| Imidazo[1,2-c]pyrimidine (5b) | A. flavus | Significant Inhibition | ekb.eg |
| Imidazole Derivative (SAM3) | Candida spp. | Mean MIC: 200 µg/mL | mdpi.com |
| Imidazole Derivative (AM5) | Candida spp. | Mean MIC: 312.5 µg/mL | mdpi.com |
Antileishmanial Investigations
The search for new therapeutic agents against leishmaniasis is critical due to the toxicity and growing resistance associated with current treatments. In this context, the imidazo[1,2-a]pyrimidine scaffold has been identified as a promising new pharmacophore. acs.orgnih.gov
In a notable study, a library of imidazo-fused heterocycles was synthesized and screened for activity against Leishmania amazonensis. acs.orgresearchgate.net From this library, one imidazo[1,2-a]pyrimidine derivative, compound 24, emerged as the most effective candidate, showing selective activity against the amastigote form of the parasite, which is the stage related to human disease. acs.orgresearchgate.netacs.org This compound demonstrated a half-maximal inhibitory concentration (IC50) of 6.63 µM against intracellular amastigotes, proving to be approximately twice as active as the reference drug, miltefosine (B1683995) (IC50 = 12.52 µM). acs.orgacs.org Furthermore, compound 24 was found to be more than 10 times more destructive to the intracellular parasites than to the host cells, indicating a favorable selectivity index. acs.orgnih.gov
| Compound | Target Organism | Parasite Stage | IC50 (µM) | Reference Drug (Miltefosine) IC50 (µM) | Selectivity |
|---|---|---|---|---|---|
| Compound 24 | Leishmania amazonensis | Amastigotes | 6.63 | 12.52 | Over 10-fold more toxic to parasites than host cells |
Antiviral Activity Research (e.g., SARS-CoV-2 Cell Entry Inhibition)
The versatility of the imidazo[1,2-a]pyrimidine scaffold extends to antiviral research, including efforts to combat the SARS-CoV-2 virus. researchgate.netnih.gov Computational and molecular modeling studies have explored the potential of these derivatives to inhibit the entry of the virus into human cells. researchgate.netnih.gov
Research has focused on new series of imidazo[1,2-a]pyrimidine Schiff base derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein, which are the key proteins facilitating viral entry. researchgate.netnih.gov Molecular docking studies revealed promising binding affinities for these compounds. The top-scoring compound exhibited a remarkable affinity, with a binding energy of -9.1 kcal/mol to the ACE2 receptor and -7.3 kcal/mol to the spike protein. researchgate.netnih.gov These findings suggest that such derivatives could act as effective viral entry inhibitors, thereby preventing infection. researchgate.netnih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Inhibitor (Binding Affinity) |
|---|---|---|---|
| Top-Scoring Derivative | hACE2 Receptor | -9.1 | MLN-4760 (-7.3 kcal/mol) |
| Spike Protein | -7.3 | CBDA (-5.7 kcal/mol) |
Anti-inflammatory Activity Research (e.g., COX-2 Inhibition)
Derivatives of the imidazo[1,2-a]pyrimidine class have been investigated for their anti-inflammatory properties, particularly as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. rjpbr.com
A study focused on a series of novel benzo researchgate.netrjpbr.comimidazo[1,2-a]pyrimidine derivatives featuring a methylsulfonyl group, a known COX-2 inhibitor pharmacophore. nih.gov In vitro assays demonstrated that these compounds exhibited moderate to good selectivity for inhibiting the COX-2 enzyme. Notably, compound 5a, 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo researchgate.netrjpbr.comimidazo[1,2-a]pyrimidine, displayed the highest COX-2 inhibitory effect with an IC50 value of 0.05 µM, which was more potent than the reference drug celecoxib (B62257) (IC50: 0.06 µM). nih.gov In vivo evaluations using a writhing reflex test showed that the synthesized compounds possessed dose-dependent anti-nociceptive activity. Among them, compound 5d, 2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo researchgate.netrjpbr.comimidazo[1,2-a]pyrimidine, was identified as having the highest activity, with a median effective dose (ED50) of 5.75 mg/kg. nih.gov
| Compound | In Vitro COX-2 Inhibition (IC50) | Reference (Celecoxib) IC50 | In Vivo Anti-nociceptive Activity (ED50) |
|---|---|---|---|
| Compound 5a | 0.05 µM | 0.06 µM | Not Reported |
| Compound 5d | Not Reported | 5.75 mg/kg |
Antituberculosis Activity Research
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. rsc.org While much of the research in this area has focused on the related imidazo[1,2-a]pyridine scaffold, the imidazo[1,2-a]pyrimidine core has also been explored with promising results. rsc.orgacs.orgrsc.org
A study utilizing a molecular hybridization strategy designed and synthesized a series of imidazo[1,2-a]pyrimidine-linked pyridine, pyrazine, and pyrimidine (B1678525) derivatives. researchgate.net These hybrid compounds were evaluated for their activity against the Mycobacterium tuberculosis H37Rv strain. The results were significant, with compound T11 showing the highest potency with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL. Other derivatives, such as compounds T5 and T18, also demonstrated promising inhibitory activity with an MIC of 3.12 µg/mL. researchgate.net
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| T11 | 0.8 |
| T5 | 3.12 |
| T18 | 3.12 |
Central Nervous System (CNS) Modulation and Related Pharmacological Activities
The imidazo[1,2-a]pyrimidine nucleus is a key structural element in several centrally acting agents, demonstrating its potential for modulating CNS pathways. beilstein-journals.orgnih.gov
Several compounds based on the imidazo[1,2-a]pyrimidine scaffold, such as divaplon (B1670791), fasiplon (B34810), and taniplon (B27135), have been developed as anxiolytic agents. beilstein-journals.orgnih.govmdpi.com Research in this area has focused on the interaction of these derivatives with the GABA-A receptor, a primary target for anxiolytic drugs.
A series of imidazo[1,2-a]pyrimidines were identified as high-affinity, functionally selective agonists for the GABA-A α2 and α3 subtypes. acs.orgnih.gov Two specific derivatives, 7-trifluoromethylimidazopyrimidine (14g) and 7-propan-2-olimidazopyrimidine (14k), were shown to be anxiolytic in both conditioned and unconditioned animal models of anxiety. acs.orgnih.govresearchgate.net A key finding was that these compounds produced their anxiolytic effects with minimal sedation observed at full benzodiazepine (B76468) binding site occupancy, suggesting a more targeted therapeutic effect compared to non-selective agents. acs.orgmedchemexpress.com
The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives extends to anticonvulsant activity. The aforementioned drugs fasiplon and taniplon also possess anticonvulsant properties, highlighting the scaffold's utility in treating seizure-related disorders. beilstein-journals.orgnih.gov This activity is also largely attributed to the modulation of GABA-A receptors. While much of the recent exploratory research has been conducted on the closely related imidazo[1,2-a]pyridine ring system, the established activity of imidazo[1,2-a]pyrimidine-based drugs confirms the importance of this chemical class in the development of CNS-active agents.
GABA and Benzodiazepine Receptor Interaction Studies
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been extensively investigated for their interaction with the central nervous system, particularly as ligands for the γ-aminobutyric acid type A (GABA-A) receptor complex. These compounds are recognized as ligands for the benzodiazepine binding site on the GABA-A receptor. nih.govresearchgate.net Their binding to this site can modulate the receptor's function, leading to a range of neuropharmacological effects.
Research has demonstrated that certain imidazo[1,2-a]pyrimidine derivatives act as agonists at the GABA-A receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain. researchgate.net This agonistic activity is the basis for the anxiolytic (anti-anxiety) and anticonvulsant properties observed in several compounds within this class. nih.gov Notably, drugs such as divaplon, fasiplon, and taniplon, which have been developed as anxiolytic and anticonvulsant agents, feature the imidazo[1,2-a]pyrimidine core structure. nih.gov
A significant area of study has been the functional selectivity of these derivatives for different subtypes of the GABA-A receptor. The GABA-A receptor is a pentameric complex composed of various subunit combinations (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. Imidazo[1,2-a]pyrimidine derivatives have shown a notable selectivity for α2 and α3-containing GABA-A receptor subtypes over the α1 subtype. nih.govrsc.org This is a desirable characteristic, as modulation of α2/α3 subtypes is associated with anxiolytic effects, while activity at the α1 subtype is often linked to sedative side effects. The development of a series of high-affinity GABA-A agonists with functional selectivity for the α2 and α3 subtypes has been reported, highlighting their potential as anxiolytics with reduced sedation. rsc.org
| Compound Class | Receptor Target | Observed Activity | Potential Therapeutic Application |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidines | GABA-A Receptor Benzodiazepine Binding Site | Agonist | Anxiety, Epilepsy |
| 7-substituted Imidazopyrimidines | GABA-A α2/α3 Subtypes | Functionally Selective Agonist | Anxiety disorders with minimal sedation |
Other Reported Biological Activities
The versatile scaffold of imidazo[1,2-a]pyrimidine and its closely related bicyclic analogs, such as imidazo[1,2-a]pyridines, has been a fruitful source for the discovery of a wide array of biological activities beyond their effects on the central nervous system.
Antipyretic and Analgesic: Certain derivatives of the related imidazo[1,2-a]pyridine structure have been reported to possess both antipyretic (fever-reducing) and analgesic (pain-relieving) properties. nih.gov Some imidazo[1,2-a]pyrimidine derivatives have also demonstrated weak analgesic activity in preclinical testing. nih.gov
Cardiotonic: Investigations into 8-aryl-substituted imidazo[1,2-a]pyridines have revealed their potential as positive inotropic agents. nih.gov This suggests a cardiotonic effect, where the compounds increase the force of myocardial contraction, which could be beneficial in certain cardiac conditions.
Antiprotozoal: The imidazopyridine nucleus has been associated with antiprotozoal activity, indicating the potential for these compounds to be developed for the treatment of diseases caused by protozoan parasites. nih.gov
Antiulcer: Derivatives of the imidazopyridine scaffold have been noted for their antiulcer capabilities, suggesting a potential role in treating peptic ulcers. nih.gov
Anthelmintic: Anthelmintic (anti-parasitic worm) activity has been reported for imidazo[1,2-a]pyridine derivatives. nih.gov This activity is directed against helminths such as Trichinella spiralis.
Antiepileptic: Consistent with their action as GABA-A receptor modulators, imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives exhibit significant anticonvulsant and antiepileptic potential. nih.govnih.gov The anxiolytic and anticonvulsant drugs divaplon, fasiplon, and taniplon all contain the imidazo[1,2-a]pyrimidine scaffold. nih.gov
Antiosteoporosis: Recent research has explored the potential of related hybrid molecules in bone health. A series of coumarin–imidazo[1,2-a]pyridine hybrids were synthesized and evaluated for osteoprotective properties. rsc.org In a laboratory model of bone metastasis, these compounds demonstrated the ability to counteract the negative effects of breast cancer cells on the differentiation of osteoblasts (bone-building cells), suggesting a potential to re-establish bone homeostasis. rsc.org This indicates a possible, though indirect, application in addressing cancer-induced osteoporosis. rsc.org
| Activity | Compound Class | Key Findings |
|---|---|---|
| Antipyretic | Imidazo[1,2-a]pyridines | Demonstrated fever-reducing properties. nih.gov |
| Analgesic | Imidazo[1,2-a]pyrimidines/pyridines | Reported pain-relieving effects. nih.govnih.gov |
| Cardiotonic | Imidazo[1,2-a]pyridines | Potential positive inotropic agents. nih.gov |
| Antiprotozoal | Imidazo[1,2-a]pyridines | Activity against protozoan parasites. nih.gov |
| Antiulcer | Imidazo[1,2-a]pyridines | Potential for treating peptic ulcers. nih.gov |
| Anthelmintic | Imidazo[1,2-a]pyridines | Activity against parasitic worms. nih.gov |
| Antiepileptic | Imidazo[1,2-a]pyrimidines | Anticonvulsant properties linked to GABA-A receptor modulation. nih.govnih.gov |
| Antiosteoporosis | Coumarin–imidazo[1,2-a]pyridine hybrids | Showed osteoprotective properties in an in vitro model. rsc.org |
Structure Activity Relationship Sar Studies and Pharmacophore Development for Imidazo 1,2 a Pyrimidin 2 Ylmethanamine Analogues
Impact of Substituent Variation on Biological Potency and Selectivity
SAR studies on imidazo[1,2-a]pyrimidine (B1208166) and its bioisosteric analogue, imidazo[1,2-a]pyridine (B132010), have revealed that the type and position of substituents on the heterocyclic core and its appended groups significantly influence biological potency and selectivity.
For anticancer activity, variations on a phenyl ring attached to the core are critical. The presence of a nitrogenous electron-donating group, such as –N(CH2CH3)2, at the 4-position of the phenyl ring has been shown to increase cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov In contrast, substitutions with oxygenated electron-donating groups (e.g., –OCH3) or fluorinated electron-withdrawing groups (e.g., –CF3) did not yield the same enhancement in activity. nih.gov For antiproliferative activity, Mannich bases derived from imidazo[1,2-a]pyrimidines showed that incorporating pyrrolidine (B122466) and piperidine (B6355638) substitutions at the C-3 position resulted in good inhibition of cancer cell lines. bohrium.com
In the context of antimicrobial agents, the substituents on phenyl rings are also a determining factor of biological activity. dergipark.org.tr Studies have indicated that increasing the molar refractivity of these substituents can dramatically lower antibacterial activity. dergipark.org.tr
For activity as kinase inhibitors, such as against Cyclooxygenase-2 (COX-2), the substitution pattern is key to achieving selectivity. A common feature in potent and selective COX-2 inhibitors is the presence of a methylsulfonyl (SO2CH3) pharmacophore on a C-2 phenyl ring. rjpbr.comresearchgate.net This group is able to fit into a secondary pocket of the COX-2 active site, enhancing binding and selectivity over the COX-1 isoform. rjpbr.comresearchgate.net For inhibitors of the c-Met kinase, an electron-deficient bicyclic aromatic ring is positively correlated with the strength of π–π stacking interactions with key residues, thereby enhancing inhibitory activity. nih.gov Introducing substituents like Cl, CN, and CF3 on the imidazo[1,2-a]pyridine core was explored to modulate the electron density and evaluate the effect on c-Met inhibition. nih.gov
The table below summarizes the observed impact of various substitutions on the biological activity of imidazo[1,2-a]pyrimidine analogues.
| Target/Activity | Position of Substitution | Substituent | Effect on Potency/Selectivity |
|---|---|---|---|
| Anticancer (Breast Cancer) | 4-position of C-2 Phenyl Ring | -N(CH2CH3)2 (electron-donating) | Increased cytotoxic activity. nih.gov |
| Anticancer (Breast Cancer) | 4-position of C-2 Phenyl Ring | -OCH3, -CF3 | Less effective compared to the -N(CH2CH3)2 group. nih.gov |
| Antiproliferative | C-3 Position | Pyrrolidine, Piperidine | Good inhibition of cancer cell lines. bohrium.com |
| Antimicrobial | Phenyl Ring | Substituents with high molar refractivity | Dramatically lowered antibacterial activity. dergipark.org.tr |
| COX-2 Inhibition | para-position of C-2 Phenyl Ring | -SO2CH3 (Methylsulfonyl) | High potency and selectivity for COX-2. rjpbr.comresearchgate.net |
| c-Met Kinase Inhibition | Imidazo[1,2-a]pyridine Core | Cl, CN, CF3 (electron-withdrawing) | Modulates electron density of the bicyclic ring to enhance π–π stacking. nih.gov |
Exploration of Functional Group Contributions to Pharmacological Profiles
The pharmacological profiles of Imidazo[1,2-a]pyrimidin-2-ylmethanamine analogues are dictated by the specific contributions of their constituent functional groups to molecular interactions with biological targets. These contributions include hydrogen bonding, hydrophobic interactions, electronic effects, and steric compatibility.
A key strategy in medicinal chemistry is bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. A notable example is the establishment of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a physicochemical mimic and bioisosteric replacement for the imidazo[1,2-a]pyrimidine core. nih.govnih.govresearchgate.net The replacement of the nitrogen atom at the 8-position with a carbon-fluorine bond (C-F) mimics the electrostatic surface and lipophilicity, thereby maintaining the electron-deficient nature of the bicyclic ring system which is crucial for certain biological activities. nih.gov This mimicry has been successfully applied in developing ligands for the GABA(A) receptor. nih.gov
The contribution of specific functional groups to binding is well-illustrated in COX-2 inhibitors. The methylsulfonyl group (–SO2CH3) is a critical pharmacophore that inserts into a secondary pocket of the COX-2 enzyme's active site. rjpbr.com This interaction is stabilized by hydrogen bonds with key amino acid residues such as Arg-513 and His-90, which is a primary reason for the high selectivity of these compounds for COX-2 over COX-1. rjpbr.com
For c-Met inhibitors, the triazolopyrazine backbone, a related heterocyclic system, plays a crucial role in both activity and selectivity through a unique face-to-face π-stacking interaction with the activation loop residue Tyr-1230. nih.gov The strength of this interaction is directly related to the electron deficiency of the bicyclic rings. nih.gov This principle guides the selection of substituents on the imidazo[1,2-a]pyrimidine core to modulate its electronic properties for enhanced target engagement.
The table below details the contributions of specific functional groups to the pharmacological profiles of these analogues.
| Functional Group/Structural Feature | Contribution to Molecular Interaction | Impact on Pharmacological Profile | Example Target |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Core | Scaffold for substituent attachment; provides key nitrogen atoms for hydrogen bonding. | Forms the fundamental structure for target binding across various therapeutic areas. mdpi.comresearchgate.net | Multiple (Kinases, Receptors) |
| 8-Fluoro substitution (in imidazo[1,2-a]pyridine) | Bioisosteric replacement for N-8; mimics electrostatic surface and lipophilicity. nih.gov | Maintains or improves binding affinity while potentially altering pharmacokinetic properties. nih.gov | GABA(A) Receptor |
| -SO2CH3 (Methylsulfonyl) | Forms hydrogen bonds with key residues (Arg-513, His-90). rjpbr.com | Confers high potency and selectivity for COX-2 inhibition. researchgate.net | COX-2 |
| Electron-deficient bicyclic ring | Participates in face-to-face π–π stacking interactions. nih.gov | Enhances binding affinity and kinase selectivity. nih.gov | c-Met Kinase |
| -N(CH2CH3)2 (Dialkylamino) | Acts as an electron-donating group. | Increases cytotoxic activity. nih.gov | Anticancer target |
Development of Predictive SAR Models
To accelerate the drug discovery process and rationalize the SAR data, computational methods are employed to develop predictive models. These models, including pharmacophore hypotheses and Quantitative Structure-Activity Relationship (QSAR) models, help to identify the essential structural features required for biological activity and predict the potency of novel compounds. openpharmaceuticalsciencesjournal.com
A pharmacophore is defined as the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. semanticscholar.org For a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a five-featured common pharmacophore hypothesis, designated HHPRR, was generated. openpharmaceuticalsciencesjournal.comresearchgate.net This model consists of two hydrophobic features (H), one positive ionizable feature (P), and two aromatic rings (R), outlining the key interaction points for potent inhibitors. openpharmaceuticalsciencesjournal.comresearchgate.net Such models are crucial for virtual screening of large chemical databases to identify novel scaffolds that fit the hypothesis. semanticscholar.org
Building on this, three-dimensional QSAR (3D-QSAR) models provide a quantitative correlation between the biological activity of a set of compounds and their 3D physicochemical properties. openpharmaceuticalsciencesjournal.com For the same set of antimycobacterial imidazo[1,2-a]pyridine analogues, an atom-based 3D-QSAR model was developed. openpharmaceuticalsciencesjournal.comresearchgate.net The model was built using a training set of compounds and validated with an external test set. The statistical significance of the model was confirmed by several parameters. openpharmaceuticalsciencesjournal.comresearchgate.net
These predictive models, once validated, serve as powerful tools for the rational design of new this compound analogues with potentially enhanced potency and selectivity, thereby reducing the need for extensive and costly synthesis and screening of numerous compounds. openpharmaceuticalsciencesjournal.com
The table below presents the statistical validation parameters for a reported 3D-QSAR model for imidazo[1,2-a]pyridine analogues.
| QSAR Model Parameter | Symbol | Value | Description |
|---|---|---|---|
| Correlation Coefficient (Training Set) | R2 | 0.9181 | Indicates a strong correlation between the predicted and actual activity for the training set compounds. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Cross-validation Correlation Coefficient | Q2 | 0.6745 | Measures the predictive power of the model, determined by cross-validation. A value > 0.5 is considered good. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Standard Deviation | SD | 0.3305 | Represents the deviation between predicted and observed activities. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Variance Ratio | F | 85.9 | A high F value indicates a statistically significant model. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Root Mean Square Error (Test Set) | RMSE | 0.65 | Measures the average magnitude of the errors in predictions for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Pearson's Correlation Coefficient (Test Set) | Pearson-R | 0.8427 | Indicates a strong linear correlation between predicted and observed activities for the external test set. openpharmaceuticalsciencesjournal.comresearchgate.net |
Future Perspectives and Research Directions for Imidazo 1,2 a Pyrimidin 2 Ylmethanamine in Therapeutic Science
Design and Synthesis of Next-Generation Analogues
The future development of Imidazo[1,2-a]pyrimidin-2-ylmethanamine-based therapeutics heavily relies on the strategic design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. Synthetic strategies are often initiated from precursors like imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), which can be converted to amine derivatives through reductive amination. nih.gov
Future research will likely focus on several key areas of chemical modification:
Substitution on the Pyrimidine (B1678525) Ring: Modifications on the pyrimidine moiety can influence the electronic properties and steric bulk of the molecule, potentially enhancing target binding and metabolic stability.
Functionalization of the Methanamine Group: The primary amine of the methanamine group offers a versatile handle for the introduction of various substituents. This can be exploited to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug-likeness.
Introduction of Diverse Aryl Groups: The synthesis of analogues bearing different aromatic amines can lead to the discovery of compounds with varied biological activities. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on an attached phenyl ring can significantly impact cytotoxic activity. nih.gov For instance, the presence of a nitrogenous electron-donating group at the 4-position of a phenyl ring has been shown to increase cytotoxic activity in breast cancer cell lines. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in medicinal chemistry to improve a compound's pharmacological profile.
A variety of synthetic methodologies, including multicomponent reactions and microwave-assisted synthesis, are being employed to efficiently generate libraries of these novel analogues for biological screening. rsc.orgnih.gov
Investigation of Novel Biological Targets
The Imidazo[1,2-a]pyrimidine (B1208166) scaffold has been associated with a wide range of biological activities, suggesting that its derivatives may interact with multiple biological targets. nih.govnih.govresearchgate.net While initial research may have focused on a specific target, future investigations should aim to elucidate the full pharmacological profile of this compound analogues.
Some promising areas for the investigation of novel biological targets include:
Oncology: The anticancer potential of this scaffold is well-documented. researchgate.net Future research could explore inhibition of novel kinase targets, interference with protein-protein interactions, and modulation of epigenetic pathways. For example, some imidazo[1,2-a]pyridine (B132010) derivatives have shown activity against targets like CDK, VEGFR, and PI3K. researchgate.net
Infectious Diseases: The antiviral and antimicrobial properties of imidazo[1,2-a]pyrimidines warrant further investigation. nih.gov This includes screening against a broad range of viruses and bacteria, as well as exploring novel mechanisms of action. Some derivatives have been investigated for their potential against HIV and hepatitis C. nih.gov
Neurological Disorders: Certain imidazo[1,2-a]pyrimidine derivatives have shown activity as GABAa receptor agonists, suggesting potential applications in anxiety and other neurological disorders. researchgate.netdergipark.org.tr Further exploration of their effects on various neuroreceptors and signaling pathways could uncover new therapeutic opportunities.
Inflammatory Diseases: The anti-inflammatory properties of this scaffold could be harnessed for the treatment of various inflammatory conditions. nih.gov Investigating their effects on key inflammatory mediators and pathways will be a crucial step in this direction.
The table below summarizes some of the potential biological targets for the broader class of imidazo-fused heterocycles, which could guide future investigations for this compound derivatives.
| Therapeutic Area | Potential Biological Target(s) |
| Oncology | Protein Kinases (CDK, VEGFR, PI3K), Tubulin |
| Infectious Diseases | Viral Proteins (e.g., for HIV, Hepatitis C) |
| Neurological Disorders | GABAa Receptors |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes |
Integration with Advanced Drug Delivery Systems
To enhance the therapeutic efficacy and overcome potential limitations of this compound analogues, such as poor solubility or off-target toxicity, their integration with advanced drug delivery systems presents a promising avenue. Future research in this area could focus on:
Nanoparticle-based delivery: Encapsulating the active compound within nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to the site of action. While gold nanoparticles have been used as catalysts in the synthesis of imidazo[1,2-a]pyrimidines, their application as drug carriers for this class of compounds is an area ripe for exploration. mdpi.com
Liposomal formulations: Liposomes are versatile carriers that can encapsulate both hydrophilic and hydrophobic drugs, improve their pharmacokinetic profile, and reduce systemic toxicity. The development of liposomal formulations for this compound derivatives could significantly enhance their clinical applicability.
Targeted drug delivery: Conjugating the compound to a targeting moiety, such as an antibody or a peptide, can facilitate its specific accumulation in diseased tissues, thereby increasing its efficacy and minimizing side effects.
These advanced drug delivery strategies could play a pivotal role in translating the therapeutic potential of this compound from the laboratory to the clinic.
Translational Research Prospects and Clinical Relevance
The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. For this compound and its next-generation analogues, a clear roadmap for translational research is essential. Although several drugs containing the related imidazo[1,2-a]pyridine core are on the market, the clinical development of imidazo[1,2-a]pyrimidine-based drugs is less advanced. researchgate.netnih.gov
Key steps towards establishing clinical relevance include:
Preclinical Development: Comprehensive preclinical studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of lead compounds in relevant animal models of disease. This includes in-depth toxicology studies to identify any potential adverse effects. Some preclinical drug candidates with the imidazopyrimidine motif, such as divaplon (B1670791) and fasiplon (B34810), have been identified in the past. nih.govnih.gov
Biomarker Identification: The identification of predictive biomarkers can help in selecting patient populations that are most likely to respond to treatment, thereby increasing the chances of success in clinical trials.
Clinical Trials: Rigorously designed clinical trials are the cornerstone of drug development. These trials will be essential to establish the safety and efficacy of this compound-based drugs in humans.
The successful navigation of these translational research milestones could lead to the development of novel and effective therapies for a range of diseases, underscoring the clinical relevance of this promising class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
